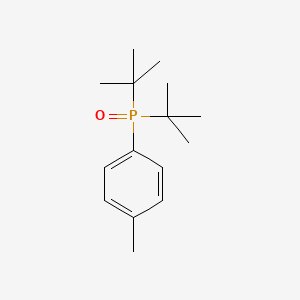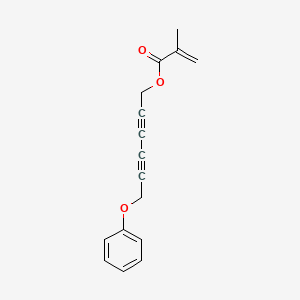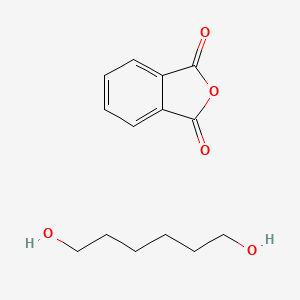
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- is an organophosphorus compound with the molecular formula C14H23OP. This compound is characterized by the presence of a phosphine oxide group bonded to two tert-butyl groups and a 4-methylphenyl group. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- typically involves the reaction of tert-butylphosphine with 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using hydrogen peroxide or a similar oxidizing agent to yield the desired phosphine oxide compound.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The tert-butyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine.
科学的研究の応用
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用機序
The mechanism by which phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
類似化合物との比較
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- can be compared with other similar compounds, such as:
Phosphine oxide, bis(1,1-dimethylethyl)-: This compound lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
Phosphine oxide, (1R)-[1,1’-binaphthalene]-2,2’-diylbis[bis(4-methylphenyl)-: This compound has a more complex structure with additional aromatic rings, leading to different applications and interactions.
The uniqueness of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
55454-48-3 |
|---|---|
分子式 |
C15H25OP |
分子量 |
252.33 g/mol |
IUPAC名 |
1-ditert-butylphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C15H25OP/c1-12-8-10-13(11-9-12)17(16,14(2,3)4)15(5,6)7/h8-11H,1-7H3 |
InChIキー |
ARBMYRXRZTZTAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)

![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)


![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)


![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)

![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
